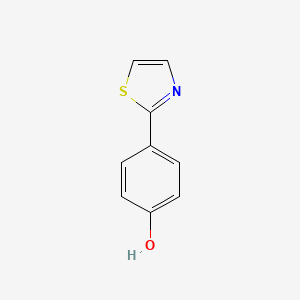

4-(2-Thiazolyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11890. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,3-thiazol-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-6,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNRJZLHXKIISI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CS2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601001708 |

Source

|

| Record name | 4-(1,3-Thiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81015-49-8 |

Source

|

| Record name | 81015-49-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1,3-Thiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-thiazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Thiazolyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Thiazolyl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The thiazole moiety is a key structural component in numerous pharmacologically active compounds, while the phenol group provides a versatile handle for further chemical modification and imparts important physicochemical properties.[1][2] This document details two primary synthetic routes: the classical Hantzsch thiazole synthesis and the modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. For each method, we explain the underlying chemical principles, provide detailed step-by-step protocols, and discuss the rationale behind experimental choices. Furthermore, this guide outlines a complete workflow for the structural confirmation and purity assessment of the final product using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray Crystallography. All data is presented with an emphasis on reproducibility and validation, ensuring this document serves as a reliable resource for researchers in the field.

Introduction: The Significance of the this compound Scaffold

The fusion of a thiazole ring with a phenol moiety creates the this compound scaffold, a structure that has garnered considerable attention in drug discovery. Thiazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][3] The phenol group, on the other hand, is a well-known pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets and serves as a key site for metabolic transformations. The combination of these two privileged substructures makes this compound and its derivatives promising candidates for the development of novel therapeutic agents.[4]

This guide is designed to equip researchers with the practical knowledge required to synthesize and unequivocally characterize this important molecule, thereby facilitating its application in advanced research and development projects.

Synthetic Methodologies: Pathways to this compound

The construction of the this compound molecule can be approached through several synthetic strategies. We will focus on two robust and widely applicable methods: the Hantzsch synthesis, a foundational method for thiazole ring formation, and the Suzuki-Miyaura coupling, a powerful tool for carbon-carbon bond formation.

Method 1: Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this reaction remains a cornerstone of thiazole synthesis.[5] The core principle involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of this compound, this translates to the reaction of a 2-halo-1-(4-hydroxyphenyl)ethanone with thioformamide.

Causality of Experimental Choices:

-

α-Haloketone (2-bromo-1-(4-hydroxyphenyl)ethanone): This reactant provides the C4 and C5 atoms of the thiazole ring and the attached hydroxyphenyl group. The bromine atom serves as a leaving group, facilitating the initial nucleophilic attack by the sulfur of the thioamide.

-

Thioamide (Thioformamide): This reactant supplies the sulfur, nitrogen, and C2 atoms of the thiazole ring.

-

Solvent (Ethanol/Methanol): Protic solvents like ethanol are typically used to solubilize the reactants and facilitate the proton transfer steps in the mechanism.

-

Heat: The reaction generally requires heating to overcome the activation energy for the cyclization and dehydration steps.

The mechanism proceeds through an initial nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-bromo-1-(4-hydroxyphenyl)ethanone in absolute ethanol.

-

Addition of Thioamide: To the stirred solution, add 1.1 equivalents of thioformamide.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6]

Method 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organohalide.[7] To synthesize this compound, this involves coupling 2-bromothiazole with 4-hydroxyphenylboronic acid.

Causality of Experimental Choices:

-

Organohalide (2-Bromothiazole): Provides the thiazole ring component. Bromides are often a good balance of reactivity and stability.

-

Organoboron (4-Hydroxyphenylboronic Acid): Provides the 4-hydroxyphenyl group. Boronic acids are generally stable, commercially available, and have low toxicity.

-

Palladium Catalyst (e.g., Pd(PPh₃)₄): The heart of the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

-

Base (e.g., K₂CO₃, Na₂CO₃): Essential for the transmetalation step, activating the boronic acid and facilitating the transfer of the organic group to the palladium center.

-

Solvent (e.g., Toluene/Water or Dioxane/Water): A two-phase solvent system is often used to dissolve both the organic-soluble and water-soluble components (reactants and base).

The reaction proceeds via a well-established catalytic cycle involving a Pd(0) active species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

-

Inert Atmosphere: To a Schlenk flask, add 4-hydroxyphenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents) under an inert atmosphere (Argon or Nitrogen).

-

Addition of Reactants and Solvent: Add a degassed mixture of toluene and water (e.g., 4:1 ratio). To this suspension, add 2-bromothiazole (1.0 equivalent) via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography.[8]

Comparison of Synthetic Routes

| Feature | Hantzsch Synthesis | Suzuki-Miyaura Coupling |

| Bond Formed | C-N and C-S bonds (Ring formation) | C-C bond (Aryl-Aryl coupling) |

| Starting Materials | α-haloketones, thioamides | Organohalides, organoborons |

| Advantages | Convergent, classic, good for building the core heterocycle | High functional group tolerance, mild conditions, reliable |

| Disadvantages | Starting materials can be unstable or require synthesis | Requires pre-functionalized starting materials, catalyst cost |

| Typical Yields | Moderate to good | Good to excellent[8] |

Structural Characterization Workflow

Confirming the identity and purity of the synthesized this compound is a critical step. A multi-technique approach ensures an unambiguous structural assignment.

Caption: Standard workflow for the characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on both the phenol and thiazole rings, as well as a characteristic broad singlet for the phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.[4][6]

-

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts will differentiate between the carbons of the two aromatic rings and the thiazole ring carbons.[3][4]

Table of Expected NMR Data (in DMSO-d₆) [9]

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Phenolic -OH | ~9.5-10.0 (broad s, 1H) | - |

| Thiazole H-4 | ~7.3-7.5 (d, 1H) | ~110-115 |

| Thiazole H-5 | ~7.0-7.2 (d, 1H) | ~138-142 |

| Phenyl H (ortho to OH) | ~6.8-7.0 (d, 2H) | ~115-117 |

| Phenyl H (ortho to Thiazole) | ~7.7-7.9 (d, 2H) | ~128-130 |

| Phenyl C-OH | - | ~158-162 |

| Phenyl C-Thiazole | - | ~125-128 |

| Thiazole C-2 | - | ~165-170 |

Note: Exact chemical shifts can vary based on solvent and concentration. Coupling constants (J values) for the doublets will be in the typical range for ortho-coupling (~7-9 Hz).[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, which provides strong evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.[3]

-

Expected Molecular Ion Peak [M+H]⁺: For C₉H₇NOS, the expected monoisotopic mass is approximately 177.0248. In ESI-MS, a prominent peak at m/z ≈ 178.0326 corresponding to the protonated molecule [M+H]⁺ should be observed.[11]

-

Fragmentation Pattern: Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns, further confirming the structure.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[4]

Table of Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Phenol) | 3200-3500 | Broad, strong stretch |

| C-H (Aromatic) | 3000-3100 | Sharp, medium stretch |

| C=N (Thiazole) | 1580-1620 | Medium stretch |

| C=C (Aromatic) | 1450-1600 | Medium to strong stretches |

| C-O (Phenol) | 1200-1260 | Strong stretch |

X-ray Crystallography

If a suitable single crystal of the synthesized compound can be grown, X-ray crystallography provides the ultimate structural proof.[14] This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, unambiguously confirming connectivity, stereochemistry (if applicable), and intermolecular interactions.[15]

Conclusion

This guide has detailed two reliable and effective methodologies—the Hantzsch synthesis and the Suzuki-Miyaura coupling—for the preparation of this compound. The choice between these methods will depend on the availability of starting materials, desired scale, and the specific expertise of the researcher. Furthermore, we have presented a comprehensive and systematic workflow for the analytical characterization of the final product. By employing a combination of NMR, MS, and IR spectroscopy, researchers can confidently verify the structure and purity of their synthesized material, paving the way for its use in drug development and other advanced scientific applications.

References

-

Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]

-

PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. Retrieved from [Link]

-

Ghidini, E., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

-

ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]

-

ResearchGate. (2021). Programmed synthesis of arylthiazoles through sequential C–H couplings. Retrieved from [Link]

-

Syguda, A., et al. (2023). 4-[Bis(thiazol-2-ylamino)methyl]phenol. MDPI. [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Bîcu, E., et al. (2021). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. MDPI. [Link]

-

RSC Publishing. (2021). Programmed synthesis of arylthiazoles through sequential C–H couplings. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(4-hydroxyphenyl) thiazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-methoxy-2-[(2-thiazolyl)azo]phenol. Retrieved from [Link]

-

Ghiurau, M., et al. (2019). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PubMed Central. [Link]

-

PubChem. (n.d.). 4-(2-(2-Thiazolyl)diazenyl)phenol. Retrieved from [Link]

-

RSC Publishing. (2021). Programmed synthesis of arylthiazoles through sequential C–H couplings. Retrieved from [Link]

-

PubMed. (2012). Synthesized some 4-(2-thiazolylazo)resorcinol complexes: characterization, thermal and optical properties. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

SpectraBase. (n.d.). phenol, 4-[[4-(4-pyridinyl)-2-thiazolyl]amino]-. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

W. P. J. Findlay, & G. M. L. Patterson. (2000). Review: X Ray crystallography. Journal of Clinical Pathology: Molecular Pathology. [Link]

-

Flippen-Anderson, J. L., & Gilardi, R. D. (2006). X-Ray Crystallography of Chemical Compounds. PubMed Central. [Link]

-

PubChem. (n.d.). 4-(2,4-dimethyl-5-thiazolyl)Phenol. Retrieved from [Link]

-

MDPI. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved from [Link]

-

PubMed Central. (2023). Inclusion of a Catechol-Derived Hydrazinyl-Thiazole (CHT) in β-Cyclodextrin Nanocavity and Its Effect on Antioxidant Activity: A Calorimetric, Spectroscopic and Molecular Docking Approach. Retrieved from [Link]

-

Purdue Chemistry. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

-

PubMed. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.washington.edu [chem.washington.edu]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Page loading... [wap.guidechem.com]

- 12. mdpi.com [mdpi.com]

- 13. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

- 14. greeley.org [greeley.org]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Thiazolyl)phenol

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(2-Thiazolyl)phenol (CAS No. 81015-49-8), a heterocyclic phenol of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This document synthesizes available experimental data, robust computational predictions, and standardized analytical protocols to offer a holistic understanding of the molecule's behavior. We will delve into the causality behind experimental choices and the implications of each property for research, development, and formulation. Every protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity. This guide is structured to empower researchers, scientists, and drug development professionals to make informed decisions in their work with this compound.

Introduction: The Scientific Context of this compound

The integration of a thiazole ring with a phenolic moiety creates a molecule of considerable scientific interest. The thiazole ring is a well-established pharmacophore, present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its relative metabolic stability. The phenol group, a classic hydrogen bond donor and a site for potential metabolic transformation (e.g., glucuronidation), imparts crucial properties related to solubility, acidity, and receptor interaction.

The compound this compound, therefore, stands as a key scaffold. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is the foundational step in any rational drug design or material science application. Properties such as solubility, melting point, acidity (pKa), and spectral characteristics dictate everything from synthetic purification strategies and formulation development to bioavailability and target engagement. This guide provides the critical data and, more importantly, the methodologies to validate these properties in your own laboratory.

Molecular Identity and Structural Properties

A precise understanding of a molecule's identity and static structural features is the bedrock upon which all other physicochemical analyses are built.

Key Identifiers

For unambiguous identification and data retrieval, the following identifiers are critical.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 81015-49-8 | [1][2] |

| Molecular Formula | C₉H₇NOS | [1][2] |

| Molecular Weight | 177.22 g/mol | [1][2][3] |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=CS2)O | [1] |

| InChIKey | PXNRJZLHXKIISI-UHFFFAOYSA-N | [1] |

Structural and Topological Analysis

The molecule's 2D structure informs our expectations of its behavior. The planar phenyl and thiazole rings are connected by a single bond, allowing for some rotational freedom.

-

Hydrogen Bond Donor Count: 1 (from the phenolic hydroxyl group)[1]

-

Hydrogen Bond Acceptor Count: 3 (from the hydroxyl oxygen, thiazole nitrogen, and thiazole sulfur)[1]

-

Rotatable Bond Count: 1 (the bond connecting the phenyl and thiazole rings)[1]

-

Topological Polar Surface Area (TPSA): 61.4 Ų[1]

Insight for the Researcher: The TPSA is a valuable predictor of drug transport properties. A TPSA of 61.4 Ų suggests that the molecule has a good potential for oral bioavailability and cell membrane permeability, falling well below the 140 Ų threshold often associated with poor permeability. The single rotatable bond provides conformational flexibility, which can be crucial for fitting into a biological target's binding pocket.

Caption: 2D representation of this compound's key atoms.

Physical Properties

Melting Point

The melting point is a fundamental indicator of purity and lattice energy. A sharp melting range is characteristic of a pure crystalline solid.

| Property | Value |

| Melting Point | 162 - 165 °C |

Expert Insight: This relatively high melting point suggests strong intermolecular forces in the crystal lattice, likely dominated by hydrogen bonding from the phenol group and π-stacking interactions between the aromatic rings. This thermal stability is advantageous for storage and handling but may also correlate with lower solubility in non-polar solvents.

This protocol describes a standard, reliable method for verifying the melting point.

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating Ramp: Set an initial rapid heating rate to approach the expected melting point quickly (e.g., 10-15 °C/min to ~150 °C).

-

Fine Measurement: Reduce the heating rate to 1-2 °C/min when the temperature is within 15 °C of the expected melting point. This slow ramp is crucial for accurate determination.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Validation: For a pure compound, this range should be narrow (< 2 °C). A broad melting range often indicates the presence of impurities.

Boiling Point

For a solid with a high melting point, the experimental boiling point at atmospheric pressure is often not determined as the compound may decompose first. Therefore, a predicted value is provided for reference.

| Property | Value |

| Predicted Boiling Point | 344.3 ± 17.0 °C |

Source(s): Prediction for the closely related 4-(2-Methyl-4-thiazolyl)phenol[5].

Solubility

Solubility is a critical parameter for drug development, impacting formulation, administration routes, and bioavailability. No specific experimental solubility data for this compound was found in the surveyed literature. However, its structure allows for qualitative predictions.

| Solvent Class | Predicted Solubility | Rationale |

| Water | Low to Sparingly Soluble | The polar phenol group can hydrogen bond with water, but the large, non-polar aromatic and thiazole rings will limit aqueous solubility. |

| Polar Aprotic (e.g., DMSO, DMF) | Soluble to Very Soluble | These solvents can accept a hydrogen bond from the phenol and effectively solvate the rest of the molecule. |

| Polar Protic (e.g., Methanol, Ethanol) | Soluble | These solvents can both donate and accept hydrogen bonds, making them effective at solvating the entire molecule. |

| Non-Polar (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The molecule's polarity, primarily from the phenol group, will prevent significant dissolution in non-polar media. |

This is the gold-standard method for determining thermodynamic solubility.[1][6]

-

System Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. For crystalline compounds, this can take 24-72 hours.

-

Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

-

Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with an appropriate solvent to a concentration suitable for analysis.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Back-calculate the concentration in the original saturated solution to determine the solubility in units such as mg/mL or molarity.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Chemical Properties

Acidity (pKa)

The pKa of the phenolic proton is arguably one of its most important chemical properties, as it determines the molecule's ionization state at a given pH. This profoundly affects solubility, membrane permeability, and receptor binding. No experimental pKa has been published, but computational methods and comparison to phenol provide a strong basis for an estimate.

| Property | Predicted Value | Rationale |

| pKa (Phenolic Proton) | ~9.5 - 10.0 | The electron-withdrawing nature of the thiazole ring is expected to be modest, leading to a pKa value similar to, or slightly lower than, that of phenol itself (pKa ≈ 9.99[7]). |

This method is ideal for compounds with a chromophore whose absorbance spectrum changes with ionization state, which is true for phenols.[2][8]

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of buffered aqueous solutions across a wide pH range (e.g., pH 2 to 12). Add a small, constant amount of the stock solution to each buffer.

-

Spectral Acquisition: Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for the compound in each buffered solution.

-

Data Analysis: Identify the wavelength of maximum absorbance difference (λ_max_diff) between the fully protonated (acidic pH) and fully deprotonated (basic pH) forms.

-

Plotting: Plot the absorbance at λ_max_diff against the pH of each buffer. The resulting data should form a sigmoidal curve.

-

pKa Determination: The pKa is the pH value at the inflection point of the sigmoidal curve. Mathematically, this corresponds to the point where the absorbance is exactly halfway between the minimum and maximum values. This can be determined by fitting the data to the Henderson-Hasselbalch equation.[2]

Caption: Workflow for Spectrophotometric pKa Determination.

Spectroscopic Profile

The spectroscopic profile provides an unambiguous fingerprint for identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise atomic connectivity of an organic molecule.

Experimental data has been reported for a solution in deuterated chloroform (CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 | Doublet (d) | 1H | Thiazole C5-H |

| 7.79 | Doublet (d) | 2H | Phenyl C2-H, C6-H |

| 7.67 | Doublet (d) | 1H | Thiazole C4-H |

| 6.88 | Doublet (d) | 2H | Phenyl C3-H, C5-H |

Source(s):[2]

Expert Insight: The downfield shifts of the phenyl protons at 7.79 ppm (ortho to the thiazole) compared to those at 6.88 ppm (ortho to the hydroxyl) are consistent with the electron-withdrawing nature of the thiazole substituent and the electron-donating nature of the hydroxyl group.

No experimental ¹³C NMR spectrum is readily available. However, based on known chemical shifts for phenol, thiazole, and substituted aromatics, a predicted spectrum can be constructed.[9][10]

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~170 | Thiazole C2 | Carbon attached to two heteroatoms (N and S) is highly deshielded. |

| ~155 | Phenyl C4 (C-OH) | Phenolic carbon, deshielded by the attached oxygen. |

| ~143 | Thiazole C4 | Vinylic-like carbon in the thiazole ring. |

| ~129 | Phenyl C2, C6 | Aromatic carbons ortho to the thiazole substituent. |

| ~125 | Phenyl C1 (C-Thiazole) | Quaternary carbon attached to the thiazole ring. |

| ~118 | Thiazole C5 | Vinylic-like carbon in the thiazole ring. |

| ~116 | Phenyl C3, C5 | Aromatic carbons ortho to the hydroxyl group, shielded by its electron-donating effect. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern.

| Technique | m/z | Interpretation |

| ESI⁻ | 176 | [M-H]⁻, corresponds to the deprotonated molecule. |

Source(s):[2]

Expert Insight: The observation of the [M-H]⁻ ion in negative electrospray ionization (ESI⁻) mode is characteristic of acidic compounds like phenols. The high stability of the resulting phenoxide ion makes this a favored pathway.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within the molecule, primarily those involving π-electrons in conjugated systems.

| Property | Predicted Value | Rationale |

| λ_max | ~280 - 300 nm | Phenol has a primary absorption band around 275 nm.[11] The thiazole ring extends the conjugated π-system, which is expected to cause a bathochromic (red) shift to a longer wavelength. A related compound, 4-[bis(thiazol-2-ylamino)methyl]phenol, shows a λmax at 346 nm, suggesting the absorption for the title compound will be significantly above that of phenol alone.[12] |

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute solution of this compound. The concentration should be chosen such that the maximum absorbance falls between 0.5 and 1.5 AU.

-

Blank Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction (autozero) on the spectrophotometer across the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution and acquire the absorption spectrum.

-

Data Recording: Record the wavelength(s) of maximum absorbance (λ_max) and the corresponding absorbance values.

Stability and Storage

While specific, long-term stability studies for this compound are not publicly available, its chemical structure allows for informed recommendations.

-

Oxidative Stability: Phenols are susceptible to oxidation, especially under basic conditions, in the presence of metal ions, or upon exposure to light and air. This can lead to the formation of colored quinone-type byproducts.

-

Thermal Stability: The high melting point suggests good thermal stability in the solid state for short-term handling at elevated temperatures.

-

Recommended Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container, protected from light, under an inert atmosphere (e.g., nitrogen or argon), and at reduced temperatures (e.g., 2-8 °C).[5]

Conclusion

This technical guide has provided a multi-faceted view of the physicochemical properties of this compound. By combining experimental data with predictive insights and standardized protocols, we have constructed a robust profile of this important chemical scaffold. The molecule's moderate polarity, single hydrogen bond donor, high melting point, and predicted oral bioavailability position it as a versatile building block. The provided methodologies for determining solubility, pKa, and spectral characteristics serve as a practical resource for researchers, enabling the validation and expansion of this foundational knowledge. A thorough understanding of these properties is the critical first step toward unlocking the full potential of this compound in drug discovery and beyond.

References

-

Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy . Longdom Publishing SL. Available at: [Link]

-

4-(2-Amino-1,3-thiazol-4-yl)phenol . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds . ResearchGate. Available at: [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds . European Journal of Engineering and Technology Research. Available at: [Link]

-

Studies on the solubility of phenolic compounds . ResearchGate. Available at: [Link]

-

A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes . Journal of Visualized Experiments (JoVE). Available at: [Link]

-

Aqueous Solubility of Some Natural Phenolic Compounds . ACS Publications. Available at: [Link]

-

Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture . DergiPark. Available at: [Link]

-

Visible and Ultra-Violet Spectroscopy (UV-Vis) . eCampusOntario Pressbooks. Available at: [Link]

-

How To Perform UV Vis Spectroscopy? . YouTube. Available at: [Link]

-

Spectrophotometric Determination of pKa of Phenol Red . Chemistry 321: Quantitative Analysis Lab Webnote. Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. Available at: [Link]

-

Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids . MDPI. Available at: [Link]

-

13C-NMR Studies of Some Heterocyclically Substituted Chromones . Asian Journal of Chemistry. Available at: [Link]

-

Extraction techniques for the determination of phenolic compounds in food . SciSpace. Available at: [Link]

-

4-[Bis(thiazol-2-ylamino)methyl]phenol . MDPI. Available at: [Link]

-

4-(2,4-dimethyl-5-thiazolyl)Phenol . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling . ResearchGate. Available at: [Link]

-

pKa for phenol derivatives with 6-311G+dp basis set . ResearchGate. Available at: [Link]

-

13C NMR Chemical Shifts . Organic Chemistry Data. Available at: [Link]

-

Development of Methods for the Determination of pKa Values . PMC, National Center for Biotechnology Information. Available at: [Link]

-

Absolute pKa Determinations for Substituted Phenols . Air Force Institute of Technology. Available at: [Link]

-

Stability studies: five years later . PubMed. Available at: [Link]

-

A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES . Compound Interest. Available at: [Link]

-

Phenolic Thiazoles with Antioxidant and Antiradical Activity... . PMC, National Center for Biotechnology Information. Available at: [Link]

-

Phenol . NIST WebBook. Available at: [Link]

-

Physical and Chemical Properties of Phenol . NCBI Bookshelf. Available at: [Link]

-

uv-visible light absorption spectrum of phenol 3-nitrophenol... . Doc Brown's Chemistry. Available at: [Link]

-

Changes of UV-vis absorption spectra of an aqueous phenol solution... . ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmaguru.co [pharmaguru.co]

- 3. 4-(2-THIAZOLYLAZO)RESORCINOL(2246-46-0) 13C NMR spectrum [chemicalbook.com]

- 4. 4-(2-(2-Thiazolyl)diazenyl)phenol | C9H7N3OS | CID 135891462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(2-METHYL-4-THIAZOLYL)PHENOL* | 30686-73-8 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. asianpubs.org [asianpubs.org]

- 10. compoundchem.com [compoundchem.com]

- 11. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-(2-Thiazolyl)phenol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Thiazolyl)phenol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural motif, featuring a phenol ring linked to a thiazole moiety, provides a versatile scaffold for the development of novel therapeutic agents.[1] This guide aims to provide a comprehensive overview of this compound, covering its fundamental chemical properties, synthesis methodologies, and its emerging applications as a structural basis for drug design and screening.[1]

Core Compound Identification

A crucial first step in the rigorous scientific exploration of any compound is its unambiguous identification. This is primarily achieved through its Chemical Abstracts Service (CAS) number, a unique numerical identifier assigned to every chemical substance.

| Identifier | Value | Source |

| CAS Number | 81015-49-8 | [2][3] |

| Molecular Formula | C9H7NOS | [2][3] |

| Molecular Weight | 177.22 g/mol | [2] |

| IUPAC Name | 4-(1,3-thiazol-2-yl)phenol | [3] |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=CS2)O | [3] |

Molecular Structure:

The molecular structure of this compound consists of a phenol group substituted at the fourth position by a 2-thiazolyl group.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound and its derivatives is a critical aspect of its study and application. Various synthetic routes have been developed, often employing well-established organic chemistry reactions. One common approach is the Hantzsch thiazole synthesis.

Illustrative Synthetic Workflow (Conceptual):

The following diagram outlines a generalized workflow for the synthesis of a thiazole derivative, which can be adapted for this compound.

Caption: Generalized workflow for the synthesis of thiazole derivatives.

A specific, though related, synthesis of phenolic thiazoles involves the reaction of thioamides with α-haloketones.[4] For instance, the synthesis of a series of thiazolyl-catechol compounds was achieved through the Hantzsch reaction, starting from 4-chloroacetyl-catechol and various thioamides.[4] While not the exact synthesis for this compound, this methodology highlights a viable and adaptable synthetic strategy.

Experimental Protocol (Adapted from related syntheses):

The following is a generalized, illustrative protocol for the synthesis of a phenolic thiazole derivative, based on established methods.

-

Reactant Preparation: In a round-bottom flask, dissolve the appropriate thioamide (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of α-Haloketone: To the stirred solution, add the corresponding α-haloketone (e.g., a derivative of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one) (1 equivalent).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Discovery and Research

The thiazole ring is a prominent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] The phenolic hydroxyl group in this compound can act as a hydrogen bond donor and acceptor, which is often crucial for binding to biological targets.

Tyrosinase Inhibition:

One of the notable applications of phenolic thiazole derivatives is in the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[5][8] Overproduction of melanin is associated with various skin disorders. A novel bis-thiazole derivative containing a 4-hydroxyphenyl moiety, synthesized from 2-aminothiazole and 4-hydroxybenzaldehyde, demonstrated potent tyrosinase inhibitory activity.[5]

Signaling Pathway Implication (Conceptual):

The following diagram illustrates the conceptual role of a tyrosinase inhibitor in the melanin synthesis pathway.

Caption: Inhibition of the melanin synthesis pathway by a tyrosinase inhibitor.

Antioxidant and Antiradical Activity:

Phenolic compounds are well-known for their antioxidant properties. The combination of a phenol and a thiazole ring in this compound suggests potential for antioxidant and antiradical activities, which are important in combating oxidative stress-related diseases.[6]

Conclusion

This compound is a valuable building block in the design and synthesis of new chemical entities with potential therapeutic applications. Its straightforward identification, established synthetic routes, and the diverse biological activities of its derivatives make it a compound of significant interest for researchers in drug discovery and medicinal chemistry. Further exploration of its structure-activity relationships will undoubtedly lead to the development of novel and effective therapeutic agents.

References

-

4-(2-(2-Thiazolyl)diazenyl)phenol - PubChem. (n.d.). Retrieved from [Link]

-

Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC. (n.d.). Retrieved from [Link]

-

Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds - MDPI. (n.d.). Retrieved from [Link]

-

4-[Bis(thiazol-2-ylamino)methyl]phenol - MDPI. (n.d.). Retrieved from [Link]

-

4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - NIH. (n.d.). Retrieved from [Link]

-

Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives - MDPI. (n.d.). Retrieved from [Link]

-

4-(2-Amino-1,3-thiazol-4-yl)phenol - PubChem. (n.d.). Retrieved from [Link]

-

4-(2,4-dimethyl-5-thiazolyl)Phenol | C11H11NOS | CID 50951005 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology. (n.d.). Retrieved from [Link]

Sources

- 1. biocat.com [biocat.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-[Bis(thiazol-2-ylamino)methyl]phenol [mdpi.com]

- 6. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of 4-(2-Thiazolyl)phenol Derivatives: A Technical Guide for Researchers

Introduction: The Promising Scaffold of 4-(2-Thiazolyl)phenol

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of these activities, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their own investigations. We will delve into the synthesis, mechanisms of action, and key structure-activity relationships (SAR) that govern the antimicrobial, anticancer, anti-inflammatory, antioxidant, and tyrosinase inhibitory properties of these versatile compounds. The information presented herein is synthesized from peer-reviewed literature and is intended to provide both a foundational understanding and practical, field-proven insights.

I. Synthesis of this compound Derivatives: The Hantzsch Reaction and Beyond

The primary and most versatile method for the synthesis of the this compound core is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1] For the synthesis of this compound derivatives, a common starting material is 4-hydroxy-α-chloroacetophenone, which reacts with various thioamides to yield the desired products.

A general synthetic scheme is presented below:

Caption: General scheme for Hantzsch synthesis of this compound derivatives.

Variations of this synthesis allow for the introduction of diverse substituents on the thiazole ring, which is crucial for modulating the biological activity. For instance, reacting 1-(5-bromo-2-hydroxyphenyl)-2-thiocyanatopropan-1-one with morpholine yields a specific this compound derivative.[2] Another approach involves the one-step condensation of 2-aminothiazole with 4-hydroxybenzaldehyde.[3]

II. Antimicrobial Activity: A Broad Spectrum of Action

This compound derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][4] The lipophilicity of these compounds, influenced by their substituents, plays a crucial role in their ability to penetrate bacterial cell membranes.[5]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of these derivatives is highly dependent on the nature and position of substituents on both the thiazole and phenol rings. For example, the presence of a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole ring has been shown to enhance antibacterial and antifungal activity compared to when it is at the 4-position.[1] Furthermore, the introduction of bulky or electron-withdrawing groups can significantly modulate the antimicrobial spectrum and potency.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of this compound derivatives against bacterial strains.

Materials:

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer (plate reader).

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This will result in a final inoculum of approximately 7.5 x 10⁵ CFU/mL and a final volume of 200 µL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium, as determined by visual inspection or by measuring the optical density at 600 nm.

-

III. Anticancer Activity: Targeting Multiple Pathways

Thiazole-containing compounds are well-established in cancer therapy, with approved drugs like Dasatinib and Ixazomib validating the potential of this scaffold.[6] this compound derivatives have shown promising anticancer activity against various cancer cell lines through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7][8][9]

Mechanisms of Action and Signaling Pathways

These derivatives can modulate several critical signaling pathways involved in cancer progression, such as:

-

PI3K/Akt/mTOR Pathway: Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

-

MAPK Pathway: Modulation of the MAPK pathway can influence cell growth, differentiation, and apoptosis.

-

NF-κB Pathway: Inhibition of NF-κB signaling can reduce the expression of pro-inflammatory and anti-apoptotic genes.[7]

Caption: Key signaling pathways modulated by this compound derivatives in cancer.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11][12]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa).

-

Complete cell culture medium.

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO, acidified isopropanol).

-

Sterile 96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

IV. Anti-inflammatory and Antioxidant Activities: Quenching the Flames of Inflammation

Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. The this compound scaffold combines the radical-scavenging ability of the phenol group with the anti-inflammatory potential of the thiazole ring. These derivatives have been shown to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and modulate inflammatory signaling pathways.[13][14][15][16]

Mechanisms of Action

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), and to modulate transcription factors like NF-κB, which plays a central role in the inflammatory response.[13][17] Their antioxidant activity involves the donation of a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.

V. Tyrosinase Inhibition: A Potential for Hyperpigmentation Treatment

Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders.[18] Certain this compound derivatives have been identified as potent tyrosinase inhibitors, making them promising candidates for the development of skin-lightening agents.[19][20][21]

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.[18][19][20]

Materials:

-

Mushroom tyrosinase.

-

L-DOPA (3,4-dihydroxy-L-phenylalanine).

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

Phosphate buffer (pH 6.8).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Assay Preparation:

-

In a 96-well plate, add 20 µL of the test compound at various concentrations.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of mushroom tyrosinase solution to each well.

-

Include a control well with DMSO instead of the test compound.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

-

Absorbance Measurement:

-

Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a set period (e.g., 20 minutes) using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for both the control and the test compound wells.

-

Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

VI. Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility of these compounds, make them an attractive area for further research. Future studies should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action at the molecular level will be crucial for their successful translation into clinical applications.

References

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. [Link]

-

Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery. (n.d.). PubMed. [Link]

-

Dietary polyphenols suppress chronic inflammation by modulation of multiple inflammation-associated cell signaling pathways. (n.d.). MD Anderson Cancer Center. [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central. [Link]

-

Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed. [Link]

-

Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases. (n.d.). Frontiers. [Link]

-

Intracellular Signaling Pathways Modulated by Phenolic Compounds: Application for New Anti-Inflammatory Drugs Discovery. (2025). ResearchGate. [Link]

-

Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). ACS Publications. [Link]

-

Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. (n.d.). ACS Omega. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

Tyrosinase Inhibition Assay. (2023). Active Concepts. [Link]

-

In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. (2019). PubMed Central. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

4-[Bis(thiazol-2-ylamino)methyl]phenol. (2023). MDPI. [Link]

-

4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. (n.d.). National Institutes of Health. [Link]

-

Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). Scientific & Academic Publishing. [Link]

-

Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (n.d.). PubMed Central. [Link]

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). PubMed Central. [Link]

-

Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2025). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PubMed Central. [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

-

synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. (n.d.). Niner Commons. [Link]

Sources

- 1. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 5. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 15. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. activeconceptsllc.com [activeconceptsllc.com]

- 21. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(2-Thiazolyl)phenol as a Putative Tyrosinase Inhibitor for Advanced Dermatological Research

Abstract

This technical guide provides a comprehensive overview of 4-(2-Thiazolyl)phenol as a potential tyrosinase inhibitor for applications in dermatology and cosmetology. While direct extensive research on this specific molecule is emerging, this document synthesizes the current understanding of structurally related compounds, particularly thiazolyl resorcinols, to build a robust scientific case for its investigation. We delve into the mechanistic rationale for its inhibitory potential, detailed protocols for its synthesis and enzymatic evaluation, and a discussion of its prospective role in the development of novel skin-lightening agents. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation tyrosinase inhibitors.

Introduction: The Enduring Challenge of Hyperpigmentation and the Role of Tyrosinase

Melanin, the primary pigment determining skin, hair, and eye color, is produced through a process termed melanogenesis. While essential for protecting the skin from harmful ultraviolet (UV) radiation, its overproduction or uneven distribution leads to various hyperpigmentary disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines. These conditions, while generally benign, can cause significant cosmetic concern and psychological distress.

The central enzyme orchestrating melanogenesis is tyrosinase (EC 1.14.18.1), a copper-containing monooxygenase. It catalyzes the initial and rate-limiting steps of this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Consequently, the inhibition of tyrosinase is a primary and highly validated strategy for the development of skin-depigmenting agents. Although several tyrosinase inhibitors are commercially available, concerns regarding their efficacy, stability, and potential for side effects necessitate the continued search for novel, potent, and safe alternatives.

The Scientific Rationale for this compound as a Tyrosinase Inhibitor

The chemical architecture of this compound, featuring a phenol ring linked to a thiazole moiety, presents a compelling case for its potential as a tyrosinase inhibitor. This assertion is built upon extensive structure-activity relationship (SAR) studies of related compounds, particularly the highly potent thiazolyl resorcinols.

The Thiazolyl-Resorcinol Precedent: A Blueprint for Potent Inhibition

Research has demonstrated that thiazolyl resorcinols are potent and selective inhibitors of human tyrosinase.[1][2] The key structural features contributing to their high affinity for the tyrosinase active site are:

-

The Resorcinol Moiety: The 1,3-dihydroxybenzene (resorcinol) structure is a critical pharmacophore. It is believed to chelate the two copper ions in the active site of tyrosinase, effectively blocking the binding of the natural substrate, L-tyrosine. The meta-disposition of the hydroxyl groups is crucial, as it confers resistance to oxidation by the enzyme, a common issue with catechol-based inhibitors which can act as alternative substrates.[1]

-

The Thiazole Ring: The thiazole ring is thought to provide additional binding interactions within the active site, enhancing the overall inhibitory potency. It has been proposed that the sulfur atom of the thiazole ring can form a specific interaction with a conserved asparagine residue in the active site of human tyrosinase.[1][2]

Extrapolating to this compound: A Hypothesis-Driven Approach

While this compound possesses a phenol rather than a resorcinol ring, its structural similarity to the active core of thiazolyl resorcinols suggests a congruent mechanism of action. The single phenolic hydroxyl group can still participate in copper chelation, a known mechanism for many phenolic tyrosinase inhibitors.[3] The thiazole ring would be expected to confer a similar binding advantage as seen in its resorcinol counterparts.

The proposed inhibitory mechanism of this compound is competitive inhibition, where it would vie with L-tyrosine for binding to the active site of the enzyme.

Synthesis of this compound: A Practical Laboratory Protocol

The synthesis of this compound can be readily achieved through the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, 4-hydroxy-α-bromoacetophenone would be the α-haloketone of choice, reacting with thioformamide.

Proposed Synthetic Scheme

Caption: Hantzsch synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-α-bromoacetophenone (1 equivalent) in absolute ethanol.

-

Addition of Thioamide: To the stirred solution, add thioformamide (1.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Tyrosinase Inhibitory Activity: A Validated Assay Protocol

To ascertain the tyrosinase inhibitory potential of the synthesized this compound, a robust and reproducible in vitro enzymatic assay is essential. The following protocol is based on the well-documented dopachrome method using mushroom tyrosinase, a common and cost-effective model enzyme.

Principle of the Assay

This assay measures the diphenolase activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopaquinone. Dopaquinone spontaneously cyclizes and is subsequently oxidized to form the orange-red colored product, dopachrome, which exhibits a maximum absorbance at 475 nm. The rate of dopachrome formation is directly proportional to the enzyme activity. A decrease in this rate in the presence of an inhibitor indicates its inhibitory effect.

Reagents and Materials

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (test inhibitor)

-

Kojic acid (positive control inhibitor)

-

Sodium phosphate buffer (e.g., 100 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

Experimental Workflow

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Detailed Assay Protocol

-

Preparation of Solutions:

-

Sodium Phosphate Buffer (100 mM, pH 6.8): Prepare and adjust the pH accurately.

-

L-DOPA Solution (e.g., 2.5 mM): Dissolve L-DOPA in the phosphate buffer. Prepare fresh daily and protect from light.

-

Mushroom Tyrosinase Solution (e.g., 500 units/mL): Dissolve the enzyme in cold phosphate buffer. Keep on ice during use.

-

Inhibitor Stock Solutions: Dissolve this compound and kojic acid in DMSO to prepare concentrated stock solutions (e.g., 10 mM). Prepare serial dilutions in DMSO to obtain a range of concentrations for IC50 determination.

-

-

Assay Procedure (in a 96-well plate):

-

Blank: 180 µL of phosphate buffer + 20 µL of L-DOPA solution.

-

Control (No Inhibitor): 140 µL of phosphate buffer + 20 µL of DMSO + 20 µL of tyrosinase solution.

-

Test Sample: 140 µL of phosphate buffer + 20 µL of inhibitor solution (in DMSO) + 20 µL of tyrosinase solution.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

To initiate the reaction, add 20 µL of L-DOPA solution to all wells except the blank.

-

Immediately measure the absorbance at 475 nm in a kinetic mode, recording readings every minute for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of tyrosinase inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 where V_control is the rate of reaction in the absence of the inhibitor and V_sample is the rate in the presence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

-

Enzyme Kinetics: Unraveling the Mechanism of Inhibition

To further characterize the interaction between this compound and tyrosinase, it is crucial to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type). This can be achieved by performing enzyme kinetic studies at varying concentrations of both the substrate (L-DOPA) and the inhibitor.

Lineweaver-Burk Plot Analysis

The Lineweaver-Burk plot, a double reciprocal plot of 1/V versus 1/[S] (where V is the reaction velocity and [S] is the substrate concentration), is a widely used graphical method to determine the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), and to elucidate the mechanism of enzyme inhibition.

-

Competitive Inhibition: The inhibitor binds only to the free enzyme. In a Lineweaver-Burk plot, this results in a family of lines with different slopes that intersect on the y-axis (Vmax remains unchanged, while Km increases).

-

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This is reflected in a Lineweaver-Burk plot as a series of lines with different slopes that intersect on the x-axis (Vmax decreases, while Km remains unchanged).

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The resulting Lineweaver-Burk plot shows a series of parallel lines (both Vmax and Km decrease).

-

Mixed-type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. The Lineweaver-Burk plot will show a series of lines that intersect at a point other than on the axes.

Proposed Kinetic Analysis Workflow

Caption: Workflow for determining the mechanism of tyrosinase inhibition.

Data Presentation and Interpretation

For a comprehensive evaluation, the inhibitory activity of this compound should be compared with a standard inhibitor, such as kojic acid. The results can be effectively summarized in a table.

Table 1: Tyrosinase Inhibitory Activity of this compound and Kojic Acid

| Compound | IC50 (µM) | Type of Inhibition |

| This compound | To be determined | To be determined |

| Kojic Acid | To be determined | Competitive |

Note: The IC50 value for kojic acid can vary depending on the assay conditions, but it typically falls in the micromolar range.

Future Directions and Concluding Remarks

This technical guide has outlined a comprehensive framework for the synthesis and evaluation of this compound as a novel tyrosinase inhibitor. Based on the strong precedent set by structurally related thiazolyl resorcinols, there is a compelling scientific basis to hypothesize that this compound will exhibit significant inhibitory activity against tyrosinase.

The provided protocols for synthesis and enzymatic assays offer a clear and actionable path for researchers to validate this hypothesis. Subsequent studies should focus on:

-

Inhibition of Human Tyrosinase: While mushroom tyrosinase is a useful screening tool, confirmation of activity against the human enzyme is essential for clinical relevance.

-